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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoic acid

Cat. No.: B1266419

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-methylbenzoic acid (CAS No: 7697-28-1), a compound of interest in organic
synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data, offering a foundational resource for
compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic
compounds. The proton (*H) and carbon-13 (33C) NMR data provide detailed information about
the electronic environment of the hydrogen and carbon atoms within the molecule, respectively.

'H NMR Spectral Data

The 'H NMR spectrum of 4-Bromo-3-methylbenzoic acid is expected to show distinct signals
for the aromatic protons and the methyl group protons. The chemical shifts are influenced by
the substitution pattern on the benzene ring.
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Chemical Shift ()

Proton Assignment Multiplicity Integration
ppm
-COOH ~10-13 Singlet (broad) 1H
Aromatic H (position
~7.9 Doublet 1H
6)
Aromatic H (position
5) ~7.6 Doublet of Doublets 1H
Aromatic H (position )
~7.8 Singlet 1H
2)
-CHs ~2.4 Singlet 3H

Note: Predicted
values based on
typical chemical shifts
for similar structures.
The exact values can
vary based on solvent

and concentration.

13C NMR Spectral Data

The 13C NMR spectrum provides information on all the carbon atoms in the molecule.
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Carbon Assignment Chemical Shift () ppm
-COOH ~170-172

Aromatic C-Br ~125

Aromatic C-CHs ~139

Aromatic C-COOH ~130

Aromatic CH (position 2) ~132

Aromatic CH (position 5) ~134

Aromatic CH (position 6) ~130

-CHs ~20-22

Note: Predicted values based on typical

chemical shifts for substituted benzoic acids.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like 4-Bromo-3-
methylbenzoic acid is as follows:

o Sample Preparation: Weigh approximately 5-10 mg of the solid 4-Bromo-3-methylbenzoic
acid.[2]

¢ Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g.,
Deuterated Chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de)) in a small vial.
[2] The choice of solvent can affect the chemical shifts.

» Transfer: If any solid remains undissolved, filter the solution or carefully transfer the
supernatant to a clean NMR tube.[2] The solution should be clear and free of particulate
matter.[2]

e Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum,
followed by the 13C NMR spectrum. A decoupling experiment is typically performed for the
13C spectrum to simplify it to single lines for each unique carbon atom.[2]
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o Referencing: The chemical shifts are typically referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The spectrum for 4-Bromo-3-methylbenzoic
acid will show characteristic bands for the carboxylic acid and the substituted aromatic ring.

IR Spectral Data

Vibrational Mode Frequency (cm~1) Intensity

O-H stretch (Carboxylic Acid) 3300-2500 Broad

C-H stretch (Aromatic) 3100-3000 Medium

C=0 stretch (Carboxylic Acid) 1710-1680 Strong

C=C stretch (Aromatic) 1600-1450 Medium-Strong
C-O stretch (Carboxylic Acid) 1320-1210 Strong

O-H bend (Carboxylic Acid) 1440-1395 Medium

C-Br stretch 680-515 Medium-Strong

Note: These are typical ranges
for the assigned functional

groups.

Information from an ATR-IR spectrum of 4-Bromo-3-methylbenzoic acid has been noted.[3]

Experimental Protocol: IR Spectroscopy

The following outlines a common method for obtaining an IR spectrum of a solid sample.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.[4]
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e Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean. Record a
background spectrum of the empty crystal.[4]

o Sample Application: Place a small amount of the solid 4-Bromo-3-methylbenzoic acid
powder directly onto the ATR crystal.[4] Apply pressure using the built-in clamp to ensure
good contact between the sample and the crystal.

o Data Acquisition: Collect the infrared spectrum, typically in the range of 4000 cm~! to 400
cm~1,[2] The instrument's software will ratio the sample spectrum against the background to
produce the final transmittance or absorbance spectrum.[4]

o Cleaning: After the measurement, clean the crystal surface thoroughly.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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